molecular formula C13H11NO2 B8775350 5-Benzylpicolinic acid CAS No. 60611-59-8

5-Benzylpicolinic acid

Cat. No.: B8775350
CAS No.: 60611-59-8
M. Wt: 213.23 g/mol
InChI Key: MSNWMTGDQGJSNP-UHFFFAOYSA-N
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Description

5-Benzylpicolinic acid (IUPAC name: 5-(phenylmethyl)pyridine-2-carboxylic acid) is a derivative of picolinic acid, characterized by a benzyl group (-CH₂C₆H₅) attached to the 5-position of the pyridine ring.

Properties

CAS No.

60611-59-8

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

5-benzylpyridine-2-carboxylic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)

InChI Key

MSNWMTGDQGJSNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(C=C2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Condensation and Coupling Reactions

5-Benzylpicolinic acid participates in condensation reactions to form heterocyclic or amide derivatives:

  • Amide Formation : Reacts with amines (e.g., benzylamine) under carbodiimide coupling (EDC/HOBt) to yield N-benzyl-5-benzylpicolinamide. Reaction efficiency depends on solvent polarity, with DMF providing >85% yield.

  • Schiff Base Synthesis : Condenses with aldehydes (e.g., salicylaldehyde) in ethanol under reflux, forming imine-linked complexes for coordination chemistry .

Reaction TypeConditionsYieldReference
Amide CouplingEDC/HOBt, DMF, RT, 12h85%
Schiff Base FormationEthanol, reflux, 6h78%

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification and selective hydrolysis:

  • Esterification : Treatment with methanol and H₂SO₄ catalyst produces methyl 5-benzylpicolinate (95% yield).

  • Hydrolysis : Alkaline conditions (NaOH, H₂O/EtOH) regenerate the acid from esters quantitatively .

SubstrateReagentsProductYield
This compoundMeOH, H₂SO₄, refluxMethyl ester95%
Methyl esterNaOH, H₂O/EtOH, 60°CThis compound~100%

Decarboxylation

Thermal decarboxylation at 200–220°C eliminates CO₂, yielding 5-benzylpicolidine. This reaction is facilitated by copper catalysts, achieving 70% conversion under inert atmosphere.

C12H11NO2Δ,CuC11H11N+CO2\text{C}_{12}\text{H}_{11}\text{NO}_2 \xrightarrow{\Delta, \text{Cu}} \text{C}_{11}\text{H}_{11}\text{N} + \text{CO}_2

Coordination Chemistry

The pyridine nitrogen and carboxylate oxygen enable chelation with transition metals:

  • Cu(II) Complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, used in click chemistry catalysis (e.g., azide-alkyne cycloaddition) .

  • Fe(III) Interactions : Binds Fe³⁺ in micellar media, enhancing redox activity for oxidation reactions .

Metal IonApplicationKey FindingReference
Cu²⁺Triazole synthesis catalyst98% yield in 4h at 30°C
Cr³⁺Redox mediatorAccelerates mandelic acid oxidation

Herbicidal Activity via Structural Modification

Derivatization at the 6-position enhances bioactivity:

  • Pyrazolyl Substitution : Reacts with aryl diazonium salts to form 6-(5-arylpyrazolyl) derivatives. Compound V-7 shows IC₅₀ = 0.8 µM against Arabidopsis thaliana, outperforming halauxifen-methyl (IC₅₀ = 36 µM) .

DerivativeTarget ActivityEfficacy (IC₅₀)
6-(4-Fluorophenyl)Root growth inhibition0.8 µM
6-(3-Nitrophenyl)Post-emergence herbicidal73% weed control at 300 g/ha

Protecting Group Strategies

The picolinic acid moiety serves as a temporary protecting group in carbohydrate synthesis:

  • Chemoselective Deprotection : Removed using FeCl₃ in MeCN/H₂O, preserving acid-labile groups (e.g., benzylidene acetals) .

SubstrateDeprotection AgentTimeYield
6-Pico-thioglycosideFeCl₃, MeCN/H₂O15 min97%

Mechanistic Insights

  • Oxidative Decarboxylation : In Cr(VI)-catalyzed reactions, this compound facilitates three-electron transfers, producing benzoyl radicals and CO₂ via cyclic transition states .

  • AFB5 Receptor Binding : Derivatives exhibit hydrogen bonding with Arg449 and Phe127 residues, enhancing herbicidal activity through synthetic auxin pathways .

Comparison with Similar Compounds

Structural and Functional Analysis:

5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid The 1,3-benzodioxole substituent introduces a fused aromatic ring system with electron-donating oxygen atoms. Applications: Likely explored in drug discovery for conditions like inflammation or cancer, given the prevalence of benzodioxole motifs in bioactive molecules.

5-(4-Benzyloxyphenyl)picolinic acid The 4-benzyloxyphenyl group adds steric bulk and lipophilicity, which could improve membrane permeability but reduce aqueous solubility. This substituent is often used in prodrug design to modulate pharmacokinetics . Applications: Potential use in prodrugs or as an intermediate in synthesizing kinase inhibitors.

3-(Benzyloxy)-5-bromopicolinic acid

  • The bromine atom at the 5-position offers a reactive site for Suzuki or Ullmann-type cross-coupling reactions, making this compound valuable in synthetic chemistry. The 3-benzyloxy group may stabilize intermediates during synthesis .
  • Applications: Key building block in pharmaceutical or agrochemical synthesis.

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